3-Bromo-6-(piperazin-1-YL)pyridazine
Description
Significance of Pyridazine (B1198779) Scaffolds in Contemporary Chemical Research
The pyridazine ring, a six-membered aromatic heterocycle containing two adjacent nitrogen atoms, is a cornerstone in medicinal chemistry. nih.gov This structural unit is found in a number of approved drugs, including the antihypertensives cadralazine (B1668199) and hydralazine, and the antidepressant minaprine. wikipedia.org The arrangement of the nitrogen atoms endows the pyridazine core with unique physicochemical properties, such as a significant dipole moment and the capacity for hydrogen bonding, which are crucial for molecular recognition and interaction with biological targets. liberty.edu
Pyridazine derivatives are recognized for a wide spectrum of pharmacological activities, including but not limited to:
Anticancer
Anti-inflammatory
Antihypertensive
Antimicrobial
Anticonvulsant nih.gov
The synthetic accessibility and the ease with which the pyridazine ring can be functionalized make it a "privileged scaffold". researchgate.net This term refers to molecular frameworks that are capable of binding to multiple biological targets, thus serving as a rich source for the development of novel therapeutic agents. Researchers continue to explore new synthetic methodologies, such as transition metal-catalyzed reactions and multi-component reactions, to generate diverse libraries of pyridazine-containing compounds for biological screening. liberty.eduresearchgate.net
Table 1: Physicochemical Properties of Parent Heterocycles
Property Pyridazine Piperazine (B1678402) Molecular Formula C4H4N2 C4H10N2 Molar Mass 80.09 g/mol 86.14 g/mol Appearance Colorless liquid Deliquescent solid Boiling Point 208 °C 146 °C Melting Point -8 °C 109-112 °C Solubility in Water Miscible Freely soluble
Data sourced from references wikipedia.orgwikipedia.orgchemicalbook.comchemeo.comnih.govacs.org.
Role of Piperazine Moieties in Advanced Synthetic and Biological Chemistry
Piperazine is a six-membered heterocyclic ring containing two nitrogen atoms at opposite positions. This simple, symmetrical structure is a fundamental building block in modern drug discovery. The inclusion of a piperazine moiety can significantly influence a molecule's pharmacokinetic properties, such as solubility, lipophilicity, and metabolic stability. nih.gov Its basic nature allows for the formation of salts, which is often a desirable characteristic for drug formulation. wikipedia.org
The piperazine ring is a common feature in numerous clinically used drugs across various therapeutic areas, including:
Antipsychotics (e.g., Ziprasidone)
Antidepressants (e.g., Vortioxetine)
Antihistamines (e.g., Cetirizine)
Anticancer agents (e.g., Imatinib)
In synthetic chemistry, piperazine is a readily available and inexpensive starting material. Its two secondary amine groups provide handles for further chemical modification, allowing for the construction of complex molecular architectures through reactions like N-alkylation and N-acylation. wikipedia.org This synthetic versatility makes piperazine a favored component for creating libraries of compounds for high-throughput screening in the quest for new bioactive molecules.
Contextualizing 3-Bromo-6-(piperazin-1-YL)pyridazine within Halogenated Heterocyclic Compound Research
The compound this compound merges the key structural features of both pyridazine and piperazine and introduces a reactive halogen atom. Halogenated heterocycles are of paramount importance in organic synthesis, serving as versatile intermediates for the construction of more complex molecules. The bromine atom on the pyridazine ring, in particular, acts as a valuable synthetic handle.
The carbon-bromine bond in compounds like this is susceptible to a variety of chemical transformations, most notably nucleophilic aromatic substitution and metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, and Sonogashira couplings). mdpi.comorganic-chemistry.org This reactivity allows for the strategic introduction of a wide array of functional groups at the 3-position of the pyridazine ring.
Therefore, this compound is best understood as a bifunctional building block:
The Piperazine Moiety : One of its nitrogen atoms is already engaged with the pyridazine ring. The second nitrogen remains available for further derivatization, allowing for the extension of the molecular structure.
The Bromo-Pyridazine Core : The bromine atom provides a reactive site for introducing chemical diversity. The synthesis of this compound would typically involve the reaction of a dihalogenated pyridazine, such as 3,6-dichloropyridazine (B152260) or 3-bromo-6-chloropyridazine, with piperazine in a nucleophilic substitution reaction. researchgate.net
While specific, detailed research findings on the biological activity of this compound are not extensively documented in peer-reviewed literature, its structural components are present in many pharmacologically active molecules. Its value lies primarily in its potential as an intermediate for synthesizing novel, more elaborate compounds. The availability of this compound from chemical suppliers as a research chemical underscores its utility as a starting material for drug discovery and materials science research programs. Scientists can leverage this pre-formed scaffold to rapidly generate derivatives for biological evaluation against various targets.
Table of Compounds Mentioned
Structure
3D Structure
Properties
IUPAC Name |
3-bromo-6-piperazin-1-ylpyridazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BrN4/c9-7-1-2-8(12-11-7)13-5-3-10-4-6-13/h1-2,10H,3-6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICMPQHJQRLZEPG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=NN=C(C=C2)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BrN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Strategies for 3 Bromo 6 Piperazin 1 Yl Pyridazine and Its Analogues
Formation of the Pyridazine (B1198779) Ring System in Precursor Synthesis
The construction of the pyridazine ring is the foundational step in the synthesis of 3-bromo-6-(piperazin-1-yl)pyridazine and its derivatives. A prevalent and effective method involves the condensation of a 1,4-dicarbonyl compound with hydrazine (B178648) (N₂H₄). researchgate.netchemtube3d.com This classical approach remains a cornerstone for creating the six-membered diazine ring structure.
A highly adaptable variation of this method starts with the reaction of a methyl ketone, such as a substituted acetophenone, with glyoxylic acid. acs.orgclockss.orgthieme-connect.de This reaction forms a 4-oxoalkanoic acid intermediate, which is often not isolated. Subsequent treatment of this intermediate with hydrazine hydrate (B1144303) leads to cyclization, yielding a 6-substituted-3(2H)-pyridazinone. acs.orgnih.gov This pyridazinone core is a crucial precursor for further functionalization.
For instance, the reaction of various acetophenones with glyoxylic acid, followed by cyclization with hydrazine, provides a direct route to 6-aryl-3(2H)-pyridazinones, which are key intermediates for a wide array of 3,6-disubstituted pyridazine derivatives. nih.gov
Alternative modern approaches to the pyridazine ring include cycloaddition reactions. One such method is the inverse-electron-demand Diels-Alder reaction between electron-deficient 1,2,4,5-tetrazines and various dienophiles. researchgate.netrsc.org This strategy allows for the creation of highly substituted pyridazines that may be difficult to access through classical condensation methods.
Nucleophilic Substitution Reactions for Piperazine (B1678402) Moiety Introduction
Once the pyridazine or pyridazinone precursor is synthesized, the next strategic step is the introduction of the piperazine moiety at the C-6 position. This is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction. The electron-deficient nature of the pyridazine ring, caused by the two adjacent nitrogen atoms, makes it susceptible to attack by nucleophiles, especially when a good leaving group, such as a halogen, is present at the C-3 or C-6 position. researchgate.net
A common synthetic route involves starting with a 3,6-dihalopyridazine, such as 3,6-dichloropyridazine (B152260). Piperazine, acting as the nucleophile, can then displace one of the halogen atoms. By controlling the reaction conditions, such as temperature and stoichiometry, it is possible to achieve monosubstitution, yielding 3-chloro-6-(piperazin-1-yl)pyridazine. This intermediate is then perfectly primed for subsequent modifications at the C-3 position.
The reactivity of halopyridazines towards nucleophiles is a well-established principle. For example, 3-chloro-6-substituted phenyl pyridazines can be readily converted into 3-hydrazinyl-6-substituted phenyl pyridazines by reaction with hydrazine hydrate. acs.orgnih.gov The same principle applies to the introduction of a piperazine group, where the secondary amine of piperazine attacks the carbon bearing the halogen, leading to the displacement of the halide ion and the formation of the C-N bond.
Regioselective Bromination Methodologies in Pyridazine Synthesis
To synthesize the target compound, this compound, a bromine atom must be selectively introduced at the C-3 position. There are several methodologies to achieve this regioselective bromination.
One effective strategy involves the direct bromination of a pyridazinone precursor. For example, a 6-substituted-3(2H)-pyridazinone can be treated with a brominating agent like phosphorus oxybromide (POBr₃) to simultaneously replace the keto group with a bromine atom and potentially brominate other positions if not controlled. nih.gov However, a more common and controlled approach is to first convert the pyridazinone to a 3-chloropyridazine (B74176) using phosphorus oxychloride (POCl₃), and then introduce the bromine at a different stage if needed. acs.orgnih.gov
For direct bromination onto the pyridazine ring, especially when it lacks an activating group, N-oxidation is a powerful strategy. The pyridazine N-oxide can be activated, making the α-positions (C-3 and C-6) more susceptible to halogenation. A mild and highly regioselective method involves activating the N-oxide with an agent like p-toluenesulfonic anhydride (B1165640) (Ts₂O) and then introducing the bromide with a source such as tetrabutylammonium (B224687) bromide (TBABr). wordpress.com This approach offers high yields and selectivity for C-2 bromination in fused pyridine (B92270) N-oxides, a principle that is applicable to the pyridazine system.
Another modern approach involves a Lewis acid-mediated inverse electron demand Diels-Alder reaction, which can be designed to produce functionalized pyridazines, including 3-bromo-pyridazines, with high regiocontrol from the outset. organic-chemistry.org
Palladium-Catalyzed Coupling Reactions for Functionalization of Bromo-Pyridazines
The bromine atom in 3-bromo-6-substituted pyridazines serves as a versatile handle for introducing a wide range of functional groups through palladium-catalyzed cross-coupling reactions. researchgate.net These reactions are fundamental in modern organic synthesis for creating carbon-carbon and carbon-heteroatom bonds.
The Suzuki-Miyaura coupling is one of the most widely used of these reactions. nih.govresearchgate.net It involves the reaction of the bromo-pyridazine with a boronic acid or boronate ester in the presence of a palladium catalyst and a base. nih.govacs.org This method is highly efficient for forming new C-C bonds and is tolerant of a wide variety of functional groups. For example, 3-bromo-6-(thiophen-2-yl)pyridazine has been successfully coupled with various (hetero)aromatic boronic acids using a Pd(PPh₃)₄ catalyst to generate diverse π-conjugated systems. nih.gov
The Sonogashira coupling is another powerful palladium-catalyzed reaction that allows for the introduction of alkyne moieties. nih.govsigmaaldrich.com This reaction couples the bromo-pyridazine with a terminal alkyne, typically using a palladium catalyst, a copper(I) co-catalyst, and a base. This method has been applied to bromo-substituted imidazo[1,2-b]pyridazines, demonstrating its utility in functionalizing bromo-diazine systems. researchgate.net
These coupling reactions significantly expand the diversity of accessible analogues, allowing for the systematic modification of the molecule to explore structure-activity relationships.
| Reaction Type | Bromo-Pyridazine Substrate | Coupling Partner | Catalyst System | Yield | Reference |
|---|---|---|---|---|---|
| Suzuki-Miyaura | 3-Bromo-6-(thiophen-2-yl)pyridazine | (Hetero)aromatic boronic acids | Pd(PPh₃)₄ / Na₂CO₃ | 14-28% | nih.gov |
| Suzuki-Miyaura | 4,5-Dibromo-2-methylpyridazin-3(2H)-one | Phenylboronic acid | Pd(PPh₃)₄ / Na₂CO₃ | Substantial | mdpi.com |
| Sonogashira | 3-Bromo-imidazo[1,2-b]pyridazine | Terminal Alkynes | PdCl₂(PPh₃)₂ / CuI / Et₃N | Good | researchgate.net |
Synthetic Approaches to Diverse 3,6-Disubstituted Pyridazine and Pyridazinone Derivatives
The synthesis of 3,6-disubstituted pyridazines and pyridazinones is a field of intense research due to their prevalence in biologically active molecules. researchgate.net A multitude of synthetic strategies have been developed to allow for diverse substitution patterns.
A common and powerful strategy begins with the synthesis of a 6-substituted-3(2H)-pyridazinone as described in section 2.1. acs.orgnih.gov This precursor can then be halogenated at the 3-position, typically by treatment with POCl₃ to yield a 3-chloro-6-substituted pyridazine. acs.orgnih.gov This chlorinated intermediate is a versatile platform for introducing a wide variety of nucleophiles at the C-3 position, including amines, hydrazines, and alkoxides, through SNAr reactions.
To achieve disubstitution where neither substituent is introduced via a pyridazinone precursor, one can start with 3,6-dichloropyridazine. Sequential nucleophilic substitution reactions, leveraging differences in reactivity or by using protecting groups, can allow for the stepwise introduction of two different nucleophiles at the C-3 and C-6 positions.
One-pot synthetic methods are also being developed to improve efficiency. For example, 3,6-disubstituted pyridazines have been prepared in a one-pot procedure starting from β-nitro-β,γ-unsaturated ketones and hydrazine monohydrate. researchgate.net Furthermore, palladium-catalyzed approaches, such as those starting from 3-iodopyridazines, provide a route to unsymmetrical 3,6-disubstituted pyridazines that may be challenging to synthesize via traditional condensation and substitution routes. acs.org
Optimization of Reaction Conditions and Yields in Academic Synthesis
The optimization of reaction conditions is crucial for maximizing yields, minimizing side products, and ensuring the scalability of synthetic routes. researchgate.net In academic research concerning pyridazine synthesis, several parameters are systematically varied to achieve the desired outcome.
Solvent Choice: The choice of solvent can dramatically influence the reaction pathway. For example, in Cu(II)-catalyzed aerobic cyclizations to form pyridazines, using acetonitrile (B52724) (MeCN) as the solvent tends to yield 1,6-dihydropyridazines. In contrast, switching the solvent to acetic acid (AcOH) can directly afford the fully aromatized pyridazine product in yields up to 92%, likely by promoting the oxidation of the dihydropyridazine (B8628806) intermediate. researchgate.net
Temperature and Steric Effects: In cycloaddition reactions, such as the aza-Diels-Alder reaction of 1,2,3-triazines to form pyridazines, temperature plays a critical role in product selectivity and yield. organic-chemistry.org Optimization studies have shown that both reaction temperature and the steric hindrance of the substrates significantly influence the regioselectivity and efficiency of the cyclization. organic-chemistry.org
Catalyst and Reagent Loading: In palladium-catalyzed cross-coupling reactions, the choice of palladium source, the ligand, the base, and their respective concentrations are all critical variables. For instance, low yields in Suzuki-Miyaura couplings of 3-bromo-6-(thiophen-2-yl)pyridazine were noted, indicating that further optimization of the catalyst system or reaction conditions could be beneficial for improving the efficiency of this transformation. nih.gov
The systematic study of these factors allows for the development of robust and high-yielding protocols for the synthesis of complex pyridazine derivatives. liberty.edu A review of various synthetic approaches highlights that while many methods exist, optimizing the yield for scale-up often requires careful consideration of reaction parameters beyond the initial proof-of-concept. researchgate.net
| Reaction Type | Variable Parameter | Condition 1 | Outcome 1 | Condition 2 | Outcome 2 | Reference |
|---|---|---|---|---|---|---|
| Cu(II)-catalyzed cyclization | Solvent | CH₃CN | 1,6-dihydropyridazines obtained | AcOH | Pyridazines obtained (up to 92% yield) | researchgate.net |
| Fulvene + Hydrazine | Reaction Time / Temp | 24 hours at room temp | 71% yield (phenyl-pyridazine) | Not specified | 43-51% yield (thienyl/tolyl-pyridazines) | liberty.edu |
| Aza-Diels-Alder | Temperature | Varied | Influences product selectivity | Not specified | Not specified | organic-chemistry.org |
Comprehensive Spectroscopic and Structural Elucidation in Chemical Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique in chemical research for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of hydrogen and carbon atoms, respectively.
¹H NMR (Proton NMR) provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. Chemical shifts (δ) in ¹H NMR are indicative of the local electronic structure. For pyridazine (B1198779) derivatives, aromatic protons typically appear in the downfield region of the spectrum.
| Technique | Compound | Solvent | Observed Chemical Shifts (δ, ppm) |
|---|---|---|---|
| ¹H NMR | 3-chloro-6-(1H-pyrazol-1-yl)pyridazine | d₆-DMSO | 8.80 (d, J = 2.5 Hz, 1H), 8.27 (d, J = 9.3 Hz, 1H), 8.08 (d, J = 9.1 Hz, 1H), 7.98 (d, J = 1.4 Hz, 1H), 6.70 (dd, J = 4.3 Hz, 1H) mdpi.com |
| ¹³C NMR | 3-chloro-6-(1H-pyrazol-1-yl)pyridazine | d₆-DMSO | 154.1, 153.7, 143.7, 131.8, 127.8, 120.9, 109.7 mdpi.com |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis (LCMS, ESI-HRMS)
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is instrumental in determining the molecular weight of a compound and can provide structural information through fragmentation analysis.
Liquid Chromatography-Mass Spectrometry (LCMS) combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. This is particularly useful for analyzing complex mixtures and purifying compounds.
Electrospray Ionization-High Resolution Mass Spectrometry (ESI-HRMS) is a soft ionization technique that allows for the analysis of large molecules with high accuracy. ESI-HRMS provides a precise measurement of the molecular weight, which can be used to determine the elemental composition of a molecule. For example, the ESI-MS of a related isocoumarin (B1212949) derivative showed an [M+H]⁺ ion at m/z 256.1338, which was used to confirm its calculated molecular formula. ias.ac.in
| Technique | Compound | Ionization Mode | Observed m/z | Calculated m/z | Formula |
|---|---|---|---|---|---|
| ESI-MS | A substituted isocoumarin | Positive | 256.1367 [M+H]⁺ | 256.1338 | C₁₆H₁₈NO₂ ias.ac.in |
| ESI-MS | [(η⁶-p-cymene)(3-chloro-6-(1H-pyrazol-1-yl)pyridazine)Ru(Br)]BF₄ | Positive | 497 [M+H]⁺ | - | C₁₇H₁₉ClN₄RuBr mdpi.com |
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The absorption of infrared radiation or the inelastic scattering of monochromatic light provides a fingerprint spectrum that is unique to the compound.
Infrared (IR) Spectroscopy is particularly useful for identifying the presence of specific functional groups. Characteristic stretching and bending vibrations of bonds such as C-H, C=N, and C-Br would be expected for 3-Bromo-6-(piperazin-1-yl)pyridazine. In related pyridazine derivatives, vibrational stretching bands are observed, and a shift in these bands upon coordination to a metal center can confirm the binding. mdpi.com
Raman Spectroscopy provides information about the vibrational, rotational, and other low-frequency modes in a molecule. It is particularly sensitive to non-polar bonds and can be a valuable tool for structural elucidation.
| Technique | Compound | Matrix | Observed Vibrational Bands (cm⁻¹) |
|---|---|---|---|
| FTIR | A substituted isocoumarin | KBr | 3130, 2983, 1707, 1616, 1446 ias.ac.in |
| FTIR | Another substituted isocoumarin | KBr | 3057, 2954, 1707, 1525, 1469 ias.ac.in |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transition Characterization
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the excitation of electrons from lower to higher energy orbitals. The resulting spectrum can provide information about the electronic structure of the compound, particularly the presence of conjugated systems. The pyridazine ring in this compound is an aromatic system and is expected to exhibit characteristic π → π* and n → π* transitions. In related ruthenium(II) complexes with a pyridazine ligand, metal-to-ligand charge transfer (MLCT) bands are observed in the UV-Vis spectrum. mdpi.com
| Technique | Compound/Complex | Key Feature | Observation |
|---|---|---|---|
| UV-Vis | Ru(II) complexes with 3-chloro-6-(1H-pyrazol-1-yl)pyridazine | Electronic Transitions | Metal-to-ligand charge transfer (MLCT) bands are observed, indicating electronic transitions between the metal center and the pyridazine ligand. mdpi.com |
X-ray Crystallography for Solid-State Structural Determination of Analogues
X-ray crystallography is an essential technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal, the electron density map and, consequently, the molecular structure can be determined. While the crystal structure of this compound is not described in the provided results, the structures of several analogous compounds have been reported. For instance, the crystal structure of 3-Chloro-6-[4-(2-pyridyl)piperazin-1-yl]pyridazine reveals that the piperazine (B1678402) ring adopts a chair conformation. researchgate.net Similarly, the structures of half-sandwich Ru(II) complexes containing a 3-chloro-6-(1H-pyrazol-1-yl)pyridazine ligand have been determined, providing valuable information on the coordination chemistry of such pyridazine derivatives. mdpi.com
| Compound Analogue | Crystal System | Space Group | Key Structural Features |
|---|---|---|---|
| 3-Chloro-6-[4-(2-pyridyl)piperazin-1-yl]pyridazine | - | - | The piperazine ring adopts a chair conformation. The dihedral angle between the pyridazine and pyridine (B92270) rings is 13.91 (7)°. researchgate.net |
| [(η⁶-p-cymene)(3-chloro-6-(1H-pyrazol-1-yl)pyridazine)Ru(Cl)]BF₄ | Monoclinic | P2₁/c | Coordination of the pyridazine ligand to the ruthenium center. mdpi.com |
| [(η⁶-p-cymene)(3-chloro-6-(1H-pyrazol-1-yl)pyridazine)Ru(Br)]BF₄ | Monoclinic | P2₁/c | Similar structure to the chloro analogue, confirming the coordination geometry. mdpi.com |
Elemental Analysis for Stoichiometric Composition Verification
Elemental analysis is a fundamental analytical technique used to determine the mass percentages of elements (typically carbon, hydrogen, and nitrogen) in a compound. This data is crucial for verifying the empirical formula of a newly synthesized compound. The experimentally determined percentages are compared with the calculated values based on the proposed molecular formula. For example, the elemental analysis of a ruthenium(II) complex with a pyridazine ligand showed experimental values for C, H, and N that were in close agreement with the calculated percentages, thus confirming its composition. mdpi.com
| Compound | Element | Calculated (%) | Found (%) |
|---|---|---|---|
| [(η⁶-p-cymene)(3-chloro-6-(1H-pyrazol-1-yl)pyridazine)Ru(Cl)]BF₄ mdpi.com | C | 37.94 | 37.82 |
| H | 3.56 | 3.56 | |
| N | 10.41 | 10.50 |
Computational Chemistry and Molecular Modeling for Mechanistic and Structural Insights
Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry Optimization
Density Functional Theory (DFT) is a robust quantum mechanical method used to investigate the electronic properties and equilibrium geometry of molecules. For pyridazine (B1198779) derivatives, DFT calculations, often employing functionals like B3LYP with basis sets such as 6-311G(d,p) or 6-31G*, are utilized to optimize the molecular structure and determine key electronic parameters. nih.govgsconlinepress.comnih.gov
Geometry optimization through DFT predicts bond lengths, bond angles, and dihedral angles that correspond to the molecule's lowest energy conformation. Studies on related structures, such as 6-bromo-3-(5-bromohexyl)-2-[4-(dimethylamino)phenyl]-3H-imidazo[4,5-b]pyridine, have shown good agreement between DFT-calculated geometries and those determined experimentally via X-ray crystallography. nih.govnih.gov This validation underscores the accuracy of DFT in modeling the three-dimensional structure of such heterocyclic systems.
Furthermore, DFT calculations provide critical information about the electronic landscape of the molecule. Quantum chemical descriptors derived from these calculations, including the energy of the Highest Occupied Molecular Orbital (EHOMO), the energy of the Lowest Unoccupied Molecular Orbital (ELUMO), and the HOMO-LUMO energy gap (ΔE), are essential for understanding molecular reactivity. gsconlinepress.comgsconlinepress.com A low energy gap is indicative of higher chemical reactivity and lower kinetic stability, suggesting the molecule is more polarizable and can more readily engage in chemical reactions. researchgate.net For instance, the calculated HOMO-LUMO energy gap for a related bromo-imidazopyridine derivative was found to be 2.3591 eV. nih.govnih.gov
Table 1: Quantum Chemical Parameters Calculated via DFT for Pyridazine Derivatives Note: Data is compiled from studies on various pyridazine derivatives to illustrate typical calculated values.
| Parameter | Symbol | Significance | Reference |
| Energy of Highest Occupied Molecular Orbital | EHOMO | Relates to electron-donating ability; higher values indicate better donation. | gsconlinepress.com |
| Energy of Lowest Unoccupied Molecular Orbital | ELUMO | Relates to electron-accepting ability; lower values indicate better acceptance. | gsconlinepress.com |
| Energy Gap | ΔE = ELUMO - EHOMO | Indicates chemical reactivity and stability; a smaller gap suggests higher reactivity. | gsconlinepress.com |
| Electronegativity | χ | Measures the power of an atom/group to attract electrons. | gsconlinepress.com |
| Global Hardness | η | Measures resistance to change in electron distribution. | gsconlinepress.com |
| Global Softness | S | Reciprocal of hardness; indicates high polarizability and reactivity. | gsconlinepress.com |
| Dipole Moment | µ | Indicates the overall polarity of the molecule, influencing solubility and binding. | gsconlinepress.com |
Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions
While static models provide a snapshot of molecular structure, Molecular Dynamics (MD) simulations offer a dynamic view of a molecule's behavior over time. MD simulations are computational methods that model the physical movements of atoms and molecules, providing detailed information on conformational flexibility and intermolecular interactions. nih.gov
For derivatives of 3-Bromo-6-(piperazin-1-YL)pyridazine, MD simulations are crucial for understanding how these ligands behave within a biological environment, such as the active site of a target protein. nih.gov Following initial placement by molecular docking, MD simulations can assess the stability of the predicted binding pose. nih.govijpsdronline.com By simulating the ligand-protein complex over several nanoseconds, researchers can observe fluctuations in atomic positions and analyze the persistence of key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts. researchgate.net
A key output of MD simulations is the root-mean-square deviation (RMSD), which measures the average change in displacement of a selection of atoms over time. A stable RMSD trajectory for the ligand within the binding pocket suggests that the docked pose is stable and energetically favorable. ijpsdronline.com Such simulations were performed on piperazin-1-ylpyridazine derivatives targeting the dCTPase enzyme, confirming the stability of the ligand-receptor complex. ijpsdronline.comresearchgate.net These analyses provide a more realistic and robust model of the binding event, accounting for the inherent flexibility of both the ligand and its biological target. nih.gov
Molecular Docking Studies for Ligand-Target Interaction Prediction
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein), forming a stable complex. amazonaws.com This method is instrumental in structure-based drug design for predicting the binding mode and affinity of potential inhibitors like this compound and its analogs.
Docking studies involving 3,6-disubstituted pyridazine derivatives have successfully predicted their binding modes within the ATP-binding pocket of protein kinases, such as c-Jun N-terminal kinase-1 (JNK1). nih.gov In one such study, a pyridazine derivative was shown to form crucial hydrogen bonds with the hinge region residue Met111 and the catalytic Lys55. nih.gov Similarly, studies on piperazin-1-ylpyridazine derivatives as dCTPase inhibitors identified key interactions, including hydrogen bonds with Gln82 and Glu78, and π-π stacking with Arg109. ijpsdronline.com
These interactions are fundamental to the ligand's ability to inhibit the protein's function. The docking score, a numerical value that estimates the binding free energy, helps to rank different compounds and prioritize those with the highest predicted affinity for synthesis and biological testing. researchgate.net The insights gained from docking studies guide the optimization of lead compounds by highlighting which functional groups are involved in essential interactions and where modifications could enhance binding.
Table 2: Predicted Intermolecular Interactions for Pyridazine Derivatives from Docking Studies
| Compound Series | Target Protein | Key Interacting Residues | Type of Interaction | Reference |
| 3,6-Disubstituted Pyridazines | JNK1 | Met111, Lys55, Gln117 | Hydrogen Bonds | nih.gov |
| Piperazin-1-ylpyridazines | dCTPase | Gln82, Glu78 | Hydrogen Bonds | ijpsdronline.com |
| Piperazin-1-ylpyridazines | dCTPase | Arg109 | π-π Stacking | ijpsdronline.com |
| Piperazin-1-ylpyridazines | dCTPase | Ala108, Phe23, Trp47, Pro79 | Hydrophobic Interactions | ijpsdronline.com |
Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictor Development
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to find a mathematical correlation between the chemical structures of a series of compounds and their biological activities. mdpi.com By identifying key molecular properties, or "descriptors," that influence activity, QSAR models can predict the potency of novel, unsynthesized molecules. nih.gov
The development of a QSAR model involves several steps: selecting a dataset of compounds with known activities, calculating a wide range of molecular descriptors (e.g., electronic, steric, hydrophobic, and topological), and then using statistical methods to build a regression model. mdpi.com For series of compounds containing piperazine (B1678402) or pyridazine cores, QSAR studies have successfully identified descriptors that are critical for their biological effects. nih.gov
For example, a 2D-QSAR study on aryl alkanol piperazine derivatives with antidepressant activity found that descriptors related to atom types (Atype_C_6), dipole moment (Dipole-mag), and electronic properties (HOMO) were crucial for activity. nih.gov In 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA), the steric and electrostatic fields around the molecules are mapped and correlated with activity. A CoMFA study on pyridazinonyl-substituted compounds revealed that both steric and electrostatic fields contributed almost equally to their fungicidal activity, providing a 3D map that highlights regions where bulky or electronegative groups would be favorable or unfavorable. researchgate.net These models are powerful predictive tools that accelerate the lead optimization process by guiding the design of more potent analogs. nih.gov
Analysis of Molecular Electrostatic Potential (MEP) and Frontier Molecular Orbitals (FMOs)
The analysis of Molecular Electrostatic Potential (MEP) and Frontier Molecular Orbitals (FMOs) provides further detail on the electronic factors governing a molecule's reactivity and interaction patterns. These analyses are typically performed using the outputs of DFT calculations. researchgate.net
The MEP map is a 3D visualization of the electrostatic potential on the electron density surface of a molecule. researchgate.net It is color-coded to identify regions of negative potential (red/yellow), which are rich in electrons and prone to electrophilic attack, and regions of positive potential (blue), which are electron-poor and susceptible to nucleophilic attack. For pyridazine derivatives, MEP maps typically show negative potential around the nitrogen atoms of the pyridazine and piperazine rings due to their lone pairs of electrons, identifying them as likely sites for hydrogen bond acceptance. researchgate.net
FMOs, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical for understanding chemical reactivity and electronic transitions. wuxiapptec.com The HOMO represents the orbital most likely to donate electrons in a reaction, while the LUMO is the orbital most likely to accept them. gsconlinepress.com The spatial distribution of these orbitals indicates the reactive sites within the molecule. For pyridazine derivatives, the HOMO and LUMO are often distributed across the π-conjugated system of the pyridazine ring, confirming its central role in the molecule's electronic behavior and interactions. nih.govnih.gov The energies and distributions of these orbitals are fundamental in explaining the outcomes of chemical reactions and the nature of ligand-receptor binding. wuxiapptec.com
Chemical Reactivity and Derivatization Chemistry of 3 Bromo 6 Piperazin 1 Yl Pyridazine
Nucleophilic Aromatic Substitution Reactions at the Pyridazine (B1198779) Core
The pyridazine ring is inherently electron-deficient, which facilitates nucleophilic aromatic substitution (SNAr) reactions, particularly at carbon atoms bearing a good leaving group like a halogen. In 3-bromo-6-(piperazin-1-yl)pyridazine, the bromine atom at the 3-position is susceptible to displacement by various nucleophiles.
Research into related scaffolds, such as 3-bromo-6-chloroimidazo[1,2-b]pyridazine, has shown that the halogen at the 6-position can be readily displaced by amines. researchgate.net While the electronic properties of the imidazo[1,2-b]pyridazine (B131497) system differ from a simple pyridazine, the general principles of SNAr apply. The rate of these reactions is influenced by the nature of the nucleophile, the solvent, and the presence of any activating or deactivating groups on the pyridazine ring. For instance, the piperazine (B1678402) group at the 6-position, being an electron-donating group, might slightly deactivate the ring towards nucleophilic attack compared to an unsubstituted pyridazine. However, the inherent electron deficiency of the diazine ring system generally ensures that such reactions proceed under appropriate conditions.
Common nucleophiles used in SNAr reactions with halopyridazines include amines, alkoxides, and thiolates. The reaction typically proceeds via a Meisenheimer-type intermediate, where the nucleophile adds to the carbon bearing the leaving group, followed by the elimination of the bromide ion to restore aromaticity.
Functionalization Reactions of the Piperazine Moiety
The piperazine ring in this compound contains a secondary amine, which is a versatile functional group for further derivatization. This nitrogen atom can readily undergo a variety of reactions, including acylation, alkylation, sulfonylation, and arylation.
The functionalization of the piperazine moiety is a common strategy in medicinal chemistry to modulate the physicochemical properties and biological activity of a molecule. nih.gov For instance, reaction with an acyl chloride or a carboxylic acid (in the presence of a coupling agent) will form an amide. Alkylation with an alkyl halide can introduce a variety of substituents on the secondary nitrogen. Furthermore, the piperazine nitrogen can participate in reductive amination reactions with aldehydes or ketones.
Direct C-H functionalization of the piperazine ring itself, while less common, represents an emerging area for creating structural diversity. nih.gov These reactions, often catalyzed by transition metals, allow for the introduction of substituents directly onto the carbon atoms of the piperazine ring.
A summary of common functionalization reactions of the piperazine moiety is presented in the table below.
| Reaction Type | Reagent Example | Functional Group Introduced |
| Acylation | Acetyl chloride | Acetyl |
| Alkylation | Methyl iodide | Methyl |
| Sulfonylation | Benzenesulfonyl chloride | Benzenesulfonyl |
| Arylation | 2-Fluoropyridine | Pyridin-2-yl |
| Reductive Amination | Acetone, NaBH(OAc)₃ | Isopropyl |
Cross-Coupling Reactions for Carbon-Carbon Bond Formation at the Bromo Position
The bromine atom at the 3-position of this compound serves as an excellent handle for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon bonds. researchgate.net These reactions are fundamental in modern organic synthesis for the construction of complex molecular architectures.
Suzuki-Miyaura Coupling: This reaction involves the coupling of the bromo-pyridazine with a boronic acid or boronate ester in the presence of a palladium catalyst and a base. nih.govresearchgate.net It is a widely used method for the formation of biaryl and aryl-heteroaryl linkages. For example, coupling with phenylboronic acid would yield 3-phenyl-6-(piperazin-1-yl)pyridazine. The choice of catalyst, ligand, base, and solvent is crucial for optimizing the reaction yield and selectivity. rsc.org
Sonogashira Coupling: This reaction couples the bromo-pyridazine with a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.orglibretexts.orgrsc.org This method is invaluable for the synthesis of aryl-alkynes, which are important intermediates in organic synthesis and can be found in various biologically active molecules. researchgate.net
Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of the bromo-pyridazine with an alkene. organic-chemistry.orgnih.govresearchgate.netbeilstein-journals.orgnih.gov This reaction typically forms a new carbon-carbon bond at the less substituted carbon of the alkene, leading to the formation of substituted pyridazines with vinyl groups.
The table below summarizes these key cross-coupling reactions.
| Reaction Name | Coupling Partner | Catalyst System | Product Type |
| Suzuki-Miyaura | Boronic acid/ester | Pd catalyst, base | Aryl/heteroaryl-pyridazine |
| Sonogashira | Terminal alkyne | Pd catalyst, Cu(I) co-catalyst, base | Alkynyl-pyridazine |
| Heck | Alkene | Pd catalyst, base | Alkenyl-pyridazine |
Heterocycle Annulation and Fusion Strategies with the Pyridazine Scaffold
The pyridazine scaffold of this compound can be utilized as a building block for the synthesis of fused heterocyclic systems. nih.govnih.gov These annulation strategies often involve the functional groups on the pyridazine ring participating in cyclization reactions to form new rings.
For instance, if the piperazine moiety is functionalized with a suitable group, it can undergo intramolecular cyclization with the pyridazine ring. More commonly, functional groups introduced at the 3-position (via cross-coupling) and an adjacent position can be designed to undergo cyclization.
A prominent example of heterocycle fusion involving a pyridazine ring is the synthesis of imidazo[1,2-b]pyridazines. researchgate.netnih.gov This is typically achieved by reacting a 3-aminopyridazine (B1208633) derivative with an α-haloketone. While this compound does not have the requisite amino group, it can be a precursor to such a compound through a nucleophilic substitution of the bromine with an amine, followed by the cyclization step.
Furthermore, derivatization at both the 3- and 4-positions of the pyridazine ring can set the stage for the construction of a fused ring. This often involves a sequence of reactions, such as a cross-coupling at the 3-position followed by a directed metallation and functionalization at the 4-position, and subsequent cyclization.
General Reactivity Profiles of Pyridazines as Heterocyclic Bases
Pyridazine is a weak base due to the presence of two electron-withdrawing nitrogen atoms in the aromatic ring. nih.gov The pKa of pyridazinium ion is approximately 2.3. chemzipper.com The basicity of pyridazine derivatives is influenced by the electronic effects of the substituents on the ring. rsc.orgrsc.org
It is important to note that the piperazine moiety itself contains two nitrogen atoms that are significantly more basic than the pyridazine nitrogens. The secondary amine of the piperazine will be the primary site of protonation under acidic conditions.
The relatively low basicity of the pyridazine ring means that it is less prone to reactions that require a highly basic nitrogen, such as certain types of alkylations at the ring nitrogen. nih.govtaylorfrancis.com However, the lone pairs on the nitrogen atoms are available for coordination to metal centers, which is a key step in many transition metal-catalyzed reactions.
Structure Activity Relationship Sar and Pharmacophore Development in Pyridazine Piperazine Research
Delineation of Structural Parameters Influencing Biological Interactions
The biological activity of pyridazine-piperazine derivatives is profoundly influenced by several core structural parameters. The pyridazine (B1198779) ring itself is often crucial for activity. nih.gov Studies have shown that replacing the pyridazine heterocycle with other aromatic or heteroaromatic systems, such as pyridine (B92270), pyrimidine, or a phenyl ring, can lead to a significant or complete loss of potency. nih.gov This underscores the specific role of the pyridazine's electronic and hydrogen-bonding characteristics in target engagement.
The piperazine (B1678402) ring is a widely recognized privileged structure in drug discovery, valued for its ability to be easily modified and its favorable physicochemical properties that can enhance aqueous solubility and oral bioavailability. nih.goveurekaselect.com The two nitrogen atoms within the six-membered piperazine ring provide opportunities for forming hydrogen bonds and salt bridges, which are critical for anchoring the ligand to its biological target. nih.gov Modifications at the N-4 position of the piperazine ring are a common strategy to explore and optimize interactions within target binding pockets. nih.gov
| Scaffold Modification | Rationale | Impact on Biological Activity | Reference(s) |
| Pyridazine Ring | Core heteroaromatic component | Essential for activity; replacement often leads to a significant loss of potency. | nih.gov |
| Piperazine Ring | Versatile linker and interaction hub | Serves as a key interaction point; substitutions at the N-4 position modulate potency and selectivity. | nih.govnih.gov |
| C-3 Position (Pyridazine) | Site for halogen substitution | Introduction of atoms like bromine allows for halogen bonding and modulation of electronic properties. | benthamdirect.com |
| C-6 Position (Pyridazine) | Attachment point for piperazine | Critical linkage point; maintains the essential pyridazine-piperazine pharmacophore. | rjptonline.org |
Exploration of Halogen Bonding and Hydrogen Bonding Contributions to Ligand-Target Binding
The specific arrangement of heteroatoms in the 3-bromo-6-(piperazin-1-yl)pyridazine scaffold provides distinct opportunities for powerful non-covalent interactions, namely hydrogen and halogen bonds, which are critical for high-affinity ligand-target binding.
Hydrogen Bonding: The pyridazine ring is characterized by two adjacent nitrogen atoms that are potent hydrogen bond acceptors. blumberginstitute.org This dual-acceptor capability is a unique feature among azines and allows for robust, simultaneous interactions with hydrogen bond donors in a protein's active site. nih.gov For example, modeling studies of related compounds have shown the pyridazine nitrogens forming key hydrogen bonds with backbone amides of residues like Leucine and Asparagine within viral capsid proteins, or with hinge region residues in kinases. nih.gov The piperazine moiety also contributes to hydrogen bonding, with its nitrogen atoms acting as both donors and acceptors, further anchoring the molecule. nih.gov
Halogen Bonding: The bromine atom at the C-3 position is a key feature for enabling halogen bonding. benthamdirect.com A halogen bond is a highly directional, non-covalent interaction where the electropositive region on the outer side of the halogen (the σ-hole) interacts with a nucleophilic site, such as a backbone carbonyl oxygen or a serine hydroxyl group. nih.govacs.org The incorporation of bromine, a moderately polarizable halogen, can significantly enhance binding affinity and selectivity. nih.gov This interaction is increasingly exploited in rational drug design to achieve potent and specific target engagement. nih.govchemrxiv.org
| Interaction Type | Key Structural Feature | Role in Ligand-Target Binding | Example Interaction Partner(s) | Reference(s) |
| Hydrogen Bonding | Pyridazine Nitrogen Atoms | Act as robust dual H-bond acceptors, anchoring the core scaffold. | Protein backbone amides (e.g., Leu, Asn) | nih.gov |
| Hydrogen Bonding | Piperazine Nitrogen Atoms | Serve as H-bond donors and acceptors, providing additional binding interactions. | Acidic residues (e.g., Asp, Glu) | nih.govnih.gov |
| Halogen Bonding | C-3 Bromine Atom | Acts as an H-bond donor, forming directional interactions that enhance affinity and selectivity. | Backbone carbonyl oxygens, Serine hydroxyls | nih.govnih.govchemrxiv.org |
| π-π Stacking | Pyridazine Ring | The aromatic ring can engage in stacking interactions with aromatic amino acid residues. | Tyrosine, Phenylalanine | nih.gov |
Pharmacophore Model Generation and Validation for Specific Biological Targets
Based on the SAR of pyridazine-piperazine derivatives, a general pharmacophore model can be generated for inhibitors targeting various biological systems, such as viral proteins or kinases. nih.gov Such models are crucial for virtual screening and the rational design of new, more potent analogs.
A typical pharmacophore model for this class of compounds includes several key features:
Two Hydrogen Bond Acceptors (HBA): Corresponding to the two nitrogen atoms of the pyridazine ring. These are often essential for anchoring the molecule in the binding site.
An Aromatic/Hydrophobic Feature: Represented by the pyridazine ring itself, which can engage in hydrophobic or π-stacking interactions.
A Positive Ionizable/H-Bond Donor Feature: Located on the distal nitrogen of the piperazine ring, which is often protonated at physiological pH and can form crucial ionic or hydrogen bonds.
A Halogen Bond Donor Feature: Arising from the bromine atom at the C-3 position, which provides a specific directional interaction point.
Validation of these models is typically performed by screening databases of known active and inactive compounds. A robust pharmacophore model should be able to successfully distinguish active molecules from decoys, demonstrating its predictive power for identifying novel chemical entities with the desired biological activity. nih.govfigshare.com
| Pharmacophoric Feature | Corresponding Structural Moiety | Function in Binding | Reference(s) |
| Hydrogen Bond Acceptor 1 & 2 | Pyridazine N1 and N2 atoms | Anchoring the heterocycle to H-bond donors in the target protein. | nih.govblumberginstitute.org |
| Aromatic/Hydrophobic Group | Pyridazine ring | π-π stacking or hydrophobic interactions with aromatic residues. | nih.gov |
| Positive Ionizable Feature | Piperazine N-4 atom | Forms salt bridges or strong H-bonds with acidic residues. | nih.govnih.gov |
| Halogen Bond Donor | C-3 Bromine atom | Directional interaction with a nucleophilic partner (e.g., carbonyl oxygen). | nih.gov |
Impact of Substituent Position and Bulkiness on Biological Potency
The biological potency of this compound analogs is highly sensitive to the nature, position, and size of substituents, particularly those attached to the piperazine ring. nih.gov SAR studies have consistently shown that modifications at the N-4 position of the piperazine can dramatically alter activity.
Position: The position of a substituent on an attached aryl ring can be critical. For example, in some series, placing electron-withdrawing groups like nitro (NO2) or chloro (Cl) at the para-position of a phenyl ring attached to the piperazine enhances inhibitory activity more effectively than placing them at the ortho or meta positions. nih.gov This suggests the para-position extends into a specific sub-pocket of the target's binding site where such interactions are favorable.
Bulkiness and Nature of Substituent: The size and electronic properties of the substituent are also determining factors.
Electron-withdrawing groups (EWGs): Groups like halogens (Cl, Br) or nitro groups on an N-4 aryl substituent often enhance potency, potentially by modulating the basicity of the piperazine nitrogen or by participating in specific electronic or halogen bonding interactions. nih.govbenthamdirect.com
Electron-donating groups (EDGs): Groups like methoxy (B1213986) (-OCH3) can also enhance activity, but their effect is highly dependent on their position and the specific topology of the binding site. nih.gov
Steric Bulk: Introducing bulky aliphatic or aromatic groups can either increase potency by optimizing van der Waals contacts in a large hydrophobic pocket or decrease it due to steric hindrance, preventing the molecule from adopting an optimal binding conformation. The length of an alkyl linker between the piperazine and another functional group can also significantly impact affinity, with optimal lengths varying by target. nih.gov
| Compound Series | Substituent (R) at Piperazine N-4 | Position | Impact on Potency (IC50) | Reference(s) |
| Pyridinylpiperazine Acetamides | -H (Phenyl) | - | 4.88 µM | nih.gov |
| Pyridinylpiperazine Acetamides | -Cl (Phenyl) | para | 8.25 µM | nih.gov |
| Pyridinylpiperazine Acetamides | -NO2 (Phenyl) | para | 4.19 µM (Improved) | nih.gov |
| Pyridinylpiperazine Acetamides | -OCH3 (Phenyl) | para | 7.21 µM | nih.gov |
| Berberine Analogues | Phenyl | - | Baseline Activity | nih.gov |
| Berberine Analogues | Chloro- or Fluoro-phenyl | para | Enhanced Activity | nih.gov |
Design Principles for Pyridazine-Piperazine Analogues based on SAR
The collective SAR data for pyridazine-piperazine derivatives provide a clear set of guiding principles for the design of new, optimized analogues. These principles aim to maximize potency and selectivity while maintaining favorable drug-like properties.
Preserve the Core Scaffold: The 6-(piperazin-1-yl)pyridazine core is fundamental to activity for many targets. The pyridazine ring provides essential hydrogen bond accepting capabilities and a rigid scaffold, while the piperazine acts as a versatile and tunable linker. nih.govnih.gov
Utilize Halogen Bonding: The incorporation of a halogen, such as the bromine at the C-3 position, should be considered a key design element. This feature can be used to form specific, high-affinity halogen bonds with the target protein, enhancing potency and potentially conferring selectivity. benthamdirect.comnih.gov
Optimize Piperazine Substituents: The N-4 position of the piperazine ring is the primary site for modification to fine-tune activity. Substituents should be chosen to complement the topology and chemical nature of the target's binding pocket, exploring a range of sizes, electronic properties, and functionalities to achieve optimal interactions. nih.govnih.gov
Balance Physicochemical Properties: While optimizing for potency, it is crucial to maintain drug-like properties. The pyridazine ring itself is known to be less lipophilic than a phenyl ring and can help reduce liabilities such as inhibition of cytochrome P450 enzymes. nih.govblumberginstitute.org Substitutions should be made with careful consideration of their impact on solubility, membrane permeability, and metabolic stability.
Leverage Computational Modeling: Pharmacophore models and molecular docking are invaluable tools in this class. They can rationalize observed SAR, predict the binding modes of novel designs, and prioritize compounds for synthesis, thereby accelerating the drug discovery process. benthamdirect.comnih.govresearchgate.net
By adhering to these principles, medicinal chemists can rationally design novel this compound derivatives with improved biological profiles for a wide range of therapeutic applications. rjptonline.orgrjptonline.org
Investigations into Biological and Biochemical Interactions: Academic Research Perspectives
Studies on Enzyme Inhibition Mechanisms (e.g., Amyloid Fibril Formation, COX Enzymes, Pancreatic Lipase, Kinases)
The pyridazine (B1198779) nucleus is a core component of various molecules designed to act as enzyme inhibitors. Research has particularly focused on its role in the inhibition of cyclooxygenase (COX) enzymes and various protein kinases.
Cyclooxygenase (COX) Enzymes: The pyridazine scaffold is recognized as a promising template for the development of selective COX-2 inhibitors, which are sought after for their anti-inflammatory effects with a potentially improved gastrointestinal safety profile compared to non-selective NSAIDs. semanticscholar.orgresearchgate.net A number of pyridazine and pyridazinone derivatives have been synthesized and evaluated for their COX inhibitory activity. researchgate.netnih.gov
In a study focused on new pyrazole-pyridazine hybrids, a bromo-substituted derivative (Compound 6e) demonstrated COX-2 inhibitory activity comparable to the standard drug, celecoxib. rsc.org Another study on novel pyridazinone derivatives identified several compounds with potent COX-2 inhibition, with IC50 values in the nanomolar range, significantly more potent than the reference drug celecoxib. researchgate.net These findings underscore the potential of the 3,6-disubstituted pyridazine core in designing effective and selective anti-inflammatory agents.
| Compound Class | Target | IC50 Value | Reference Compound | Ref |
| Pyrazole-pyridazine hybrid (Bromo derivative 6e) | COX-2 | Comparable to Celecoxib | Celecoxib | rsc.org |
| Pyridazinone derivative (Compound 3g) | COX-2 | 43.84 nM | Celecoxib (73.21 nM) | researchgate.net |
| Pyridazinone derivative (Compound 6a) | COX-2 | 53.01 nM | Celecoxib (73.21 nM) | researchgate.net |
Kinases: Kinases are critical targets in therapeutic areas such as oncology. ed.ac.uk The imidazo[1,2-b]pyridazine (B131497) scaffold, which is structurally related to 3-Bromo-6-(piperazin-1-YL)pyridazine, has shown significant promise as a versatile motif for protein kinase inhibition. researchgate.net Specifically, 3-bromo-6-chloroimidazo[1,2-b]pyridazine has been identified as an effective inhibitor of the PIM-1 protein kinase, which is implicated in leukemias and lymphomas. This compound has also demonstrated activity against other kinases like PKC and JAK2.
Furthermore, research into 6-substituted piperazine (B1678402) imidazo[1,2-b]pyridazines, which can be synthesized from a 3-bromo-6-chloroimidazo[1,2-b]pyridazine precursor, has led to the discovery of potent inhibitors of Transforming growth factor-β activated kinase (TAK1). rsc.org TAK1 is considered a therapeutic target in multiple myeloma. rsc.org The lead compound from this research, featuring a piperazine-derived moiety at the C6 position, inhibited TAK1 with an IC50 of 55 nM. rsc.org
Receptor Binding Affinity Studies (e.g., Adrenergic Receptors, Serotoninergic Receptors, Muscarinic Receptors)
The arylpiperazine moiety is a well-established pharmacophore for targeting G protein-coupled receptors (GPCRs), particularly serotonin and adrenergic receptors. The incorporation of this moiety into a pyridazine structure has been explored to develop new receptor ligands.
Adrenergic and Serotoninergic Receptors: A study on a class of piperazine-pyridazinone analogues investigated their binding affinity for α1-adrenergic, α2-adrenergic, and 5-HT1A serotoninergic receptors. nih.gov The results showed that most of the synthesized compounds displayed a high affinity for the α1-adrenergic receptor, with Ki values in the nanomolar or subnanomolar range. nih.gov Several of these compounds also exhibited good to moderate affinity for the 5-HT1A receptor subtype. nih.gov The arylpiperazine scaffold is a common feature in numerous 5-HT receptor ligands, and its interaction is often characterized by hydrogen bonds, π-π stacking, and hydrophobic interactions within the receptor binding site. nih.govmdpi.com
| Compound Class | Receptor Target | Affinity (Ki) | Ref |
| Piperazine-pyridazinone analogues | α1-Adrenergic | Nanomolar to subnanomolar range | nih.gov |
| Piperazine-pyridazinone analogues | 5-HT1A Serotoninergic | Nanomolar to moderate range | nih.gov |
Muscarinic Receptors: The 3,6-disubstituted pyridazine core has also been identified as a novel chemotype for muscarinic acetylcholine receptor (mAChR) antagonists. nih.govnih.gov A high-throughput screening campaign identified a lead compound based on a 3-(piperazin-1-yl)-6-(piperidin-1-yl)pyridazine scaffold. nih.gov While optimization efforts led to potent pan-mAChR antagonists, the series did not achieve high subtype selectivity, which is a common challenge due to the homology among muscarinic receptor subtypes. nih.govmdpi.com These findings indicate that the pyridazine-piperazine framework can effectively interact with muscarinic receptors, expanding the chemical diversity of known mAChR antagonists. nih.gov
Research on Antiviral Mechanisms and Efficacy in Model Systems
The broad biological activity of pyridazine derivatives has prompted investigations into their potential as antiviral agents. mdpi.com However, research on the specific antiviral properties of this compound is limited in the available literature. One study on related 3-aralkyl-thiomethylimidazo[1,2-b]pyridazine derivatives found them to be devoid of activity against the replication of human immunodeficiency virus (HIV). researchgate.net Further research is required to determine if the 3-bromo-6-piperazinyl pyridazine scaffold possesses any significant antiviral efficacy.
Exploration of Antimicrobial and Antifungal Activity in Laboratory Models
The pyridazine ring is a structural feature in various compounds that have been evaluated for antimicrobial properties. researchgate.net Studies on different classes of pyridazine and pyridazinone derivatives have reported a range of antibacterial and antifungal activities. biomedpharmajournal.org
For example, a series of novel pyridazinone derivatives were screened against several bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA), E. coli, P. aeruginosa, and A. baumannii. mdpi.com The study found that most of the tested compounds exhibited moderate to significant antibacterial activity, with minimum inhibitory concentration (MIC) values ranging from 3.74 to 36.21 µM. mdpi.com Another study on N3, N6-diphenylpyridazine-3,6-diamine derivatives identified them as potential dihydrofolate reductase inhibitors with antimicrobial activity. researchgate.net While these studies involve different substitutions on the pyridazine core, they highlight the potential of the 3,6-disubstituted pyridazine scaffold as a basis for the development of new antimicrobial agents.
| Compound Class | Bacterial Strains | MIC Value Range | Ref |
| Pyridazinone derivatives | MRSA, P. aeruginosa, A. baumannii | 3.74–8.92 µM | mdpi.com |
| Pyridazinone derivatives | General (tested panel) | 3.74–36.21 µM | mdpi.com |
Research on Antiproliferative Mechanisms in Cellular Models
The 3,6-disubstituted pyridazine scaffold has emerged as a promising framework for the design of novel anticancer agents, with activities often linked to the inhibition of key cellular pathways involved in proliferation. acs.orgnih.gov
A study focused on novel 3,6-disubstituted pyridazine derivatives identified a compound (9e) that exhibited significant growth inhibition across a majority of the NCI-60 human cancer cell lines. acs.org This compound was found to downregulate the c-jun N-terminal kinase-1 (JNK1) pathway, a key regulator of cell proliferation and survival. acs.org
In another line of research, pyridazinone derivatives bearing a piperazinyl linker, which are structurally analogous to this compound, were synthesized and evaluated for their anti-proliferative effects against gastric adenocarcinoma (AGS) cells. nih.gov The study demonstrated that the introduction of the piperazine linker between the pyridazinone core and a phenyl group resulted in compounds with good anti-proliferative activity. nih.gov Further studies have implicated 3,6-disubstituted pyridazines as inhibitors of cyclin-dependent kinase 2 (CDK2), another crucial target in cancer therapy. nih.gov It is noteworthy, however, that in a different chemical series (β-lactams), the introduction of a 3-bromo substituent led to a significant decrease in antiproliferative activity, suggesting the biological effect of the bromine atom is highly context-dependent. mdpi.com
| Compound Class | Cell Lines | Activity | Target Pathway | Ref |
| 3,6-disubstituted pyridazine (Compound 9e) | NCI-60 panel | Mean growth inhibition of 37.91% at 10 µM | JNK1 | acs.org |
| 6-(piperazin-1-yl)pyridazin-3-one derivatives | Gastric adenocarcinoma (AGS) | Good anti-proliferative effects | Not specified | nih.gov |
| 3,6-disubstituted pyridazine derivatives | Breast and ovarian cancer | Anticancer activity | CDK2 | nih.gov |
Biochemical Structural Analyses of Compound-Biomolecule Interactions
While crystal structures of this compound bound to biological targets are not publicly available, molecular docking studies on closely related analogues provide valuable insights into its potential binding modes.
JNK1 Inhibition: In silico modeling of a 3,6-disubstituted pyridazine derivative (compound 9e) within the JNK1 binding pocket predicted a stable interaction, corroborating the experimental findings of JNK1 pathway inhibition. acs.org
COX-2 Inhibition: Molecular docking of pyrazole-pyridazine hybrids into the COX-2 active site showed a respectable binding affinity, with key interactions stabilizing the ligand within the enzyme's catalytic domain. rsc.org
CDK2 Inhibition: Docking studies of 3,6-disubstituted pyridazines targeting CDK2 have also been performed to rationalize their anticancer activity and guide further optimization. nih.gov
Serotonin Receptor Binding: For arylpiperazine derivatives, docking simulations at the 5-HT2A receptor suggest a binding conformation stabilized by a combination of hydrogen bonds, π-π stacking, and hydrophobic interactions with key residues in the binding pocket. mdpi.com
These computational analyses, while predictive, are instrumental in understanding the structure-activity relationships of the 3,6-disubstituted pyridazine scaffold and in guiding the rational design of more potent and selective agents.
Emerging Research Avenues and Challenges in 3 Bromo 6 Piperazin 1 Yl Pyridazine Chemistry
Development of Novel Synthetic Methodologies for Enhanced Efficiency
The synthesis of pyridazine (B1198779) derivatives is an area of continuous development, with a focus on improving efficiency, yield, and environmental friendliness. researchgate.net Traditional methods can require harsh conditions, but modern approaches are providing milder and more effective alternatives. organic-chemistry.org
One significant advancement is the use of Lewis acid-mediated inverse electron demand Diels-Alder reactions. For instance, the reaction between 3-monosubstituted s-tetrazines and silyl (B83357) enol ethers, facilitated by boron trifluoride, yields functionalized 3-bromo-pyridazines with high regioselectivity under mild conditions. organic-chemistry.org This method is versatile, tolerating a wide range of dienophiles and allowing for subsequent functionalization through various cross-coupling reactions like Suzuki-Miyaura and Buchwald-Hartwig couplings. organic-chemistry.org
Microwave-assisted synthesis has also emerged as a powerful tool for accelerating reactions involving pyridazine scaffolds. nih.gov This technique has been shown to significantly shorten reaction times and, in some cases, increase yields for reactions such as the [3+2] dipolar cycloaddition of pyridazinium ylides. nih.gov Such methods are considered more environmentally friendly due to the reduced use of solvents. nih.gov
Furthermore, research into the C-6 amination of related heterocyclic systems, such as 3-bromo-6-chloroimidazo[1,2-b]pyridazine, has led to optimized conditions that can double the reaction yield. researchgate.net These efficient synthetic strategies are crucial for the cost-effective production of key intermediates like 3-Bromo-6-(piperazin-1-yl)pyridazine and its analogues for further drug discovery efforts.
| Methodology | Key Features | Advantages | Reference |
|---|---|---|---|
| Lewis Acid-Mediated Diels-Alder | Uses boron trifluoride to mediate cycloaddition. | High regioselectivity, mild conditions, scalable. | organic-chemistry.org |
| Microwave-Assisted Synthesis | Uses microwave irradiation to accelerate reactions. | Reduced reaction times, increased yields, eco-friendly. | nih.gov |
| Optimized C-6 Amination | Improved conditions for introducing amine groups at the C-6 position. | Significantly higher yields compared to previous methods. | researchgate.net |
Advanced Computational Approaches for Predictive Modeling
Computational chemistry plays a pivotal role in modern drug discovery by providing insights into the structural and electronic properties of molecules, thereby guiding the design of new compounds. For pyridazine-based structures, techniques like Density Functional Theory (DFT) are employed to understand their behavior. DFT calculations have been used to analyze the electronic and structural properties of metal complexes containing pyridazine ligands, helping to predict their reactivity. mdpi.com
Molecular docking and dynamics simulations are other key computational tools. These methods have been instrumental in studying novel 3,6-disubstituted pyridazine derivatives designed as anticancer agents. nih.gov By predicting the binding mode of these compounds within the active site of their target, such as c-jun N-terminal kinase-1 (JNK1), researchers can rationalize their activity and design more potent inhibitors. nih.gov These simulations can confirm the stability of the ligand-protein complex, providing a stronger basis for further experimental work. nih.gov Such computational studies are essential for accelerating the drug development process and reducing the reliance on costly and time-consuming laboratory screening.
Multi-Target Ligand Design and Polypharmacology Research
The concept of polypharmacology—designing single molecules that can interact with multiple biological targets—is a growing strategy for treating complex diseases like cancer. The pyridazine scaffold is well-suited for this approach due to its versatile chemical nature. nih.gov An exemplary case is ponatinib, a multi-targeted tyrosine kinase inhibitor that features a fused imidazo[1,2-b]pyridazine (B131497) ring system. nih.gov
The development of multi-target ligands often involves scaffold hopping and molecular hybridization. Researchers have designed and synthesized novel 3,6-disubstituted pyridazine derivatives by combining the pyridazine core with other pharmacophores known to have specific biological activities. nih.gov For instance, hybridizing the pyridazine ring with a 4-fluorophenyl group has been explored to enhance JNK1 inhibitory activity. nih.gov This strategy allows for the creation of compounds with broad-spectrum antiproliferative activity against various cancer cell lines, demonstrating the potential of the pyridazine core in developing effective multi-target therapies. nih.gov
Exploration of New Biological Targets and Mechanisms of Action
Derivatives of this compound are being investigated for their potential to modulate a wide range of biological targets. The versatility of the pyridazine heterocycle makes it a valuable motif for inhibiting protein kinases and other key cellular proteins. researchgate.net
Recent research has identified several new targets and mechanisms:
Anticancer Activity: Novel pyridazine derivatives have been shown to target the JNK1 pathway. One compound was found to downregulate JNK1 gene expression and reduce levels of its downstream targets, c-Jun and c-Fos, in tumors, leading to an anticancer effect in vivo. nih.gov
Antineuroinflammatory Effects: A 3-amino-6-phenylpyridazine derivative was developed to selectively suppress excessive glial activation, a hallmark of neurodegenerative diseases. nih.gov This compound effectively blocks the overproduction of inflammatory mediators like IL-1β and nitric oxide by activated glia. nih.gov
Broad Biological Activity: The pyridazine core is a feature in drugs targeting a variety of receptors and enzymes, including the gonadotropin-releasing hormone (GnRH) receptor and tyrosine kinase 2 (TYK2). nih.gov Additionally, new pyridazine compounds have demonstrated significant in vitro antibacterial and antifungal activities. nih.gov
| Biological Target/Pathway | Therapeutic Area | Mechanism of Action | Reference |
|---|---|---|---|
| c-jun N-terminal kinase-1 (JNK1) | Cancer | Downregulation of JNK1 gene expression and inhibition of downstream targets. | nih.gov |
| Glial Cell Activation | Neuroinflammation | Selective blocking of IL-1β and nitric oxide production. | nih.gov |
| Various Bacteria and Fungi | Infectious Diseases | Antibacterial and antifungal activity. | nih.gov |
| Tyrosine Kinases (e.g., TYK2) | Autoimmune Diseases, Cancer | Inhibition of kinase activity. | nih.gov |
Overcoming Synthetic and Characterization Complexities in Derivative Synthesis
While new synthetic methods are improving access to pyridazine derivatives, challenges in synthesis and characterization remain. The synthesis of specifically substituted pyridazines can be complex, often requiring multi-step procedures and careful control of reaction conditions to achieve the desired regioselectivity. organic-chemistry.orgmdpi.com For example, the synthesis of novel pyridazin-3(2H)-one derivatives involves several steps, including condensation and hydrolysis, with purification by column chromatography often necessary to isolate the final products. mdpi.com
The characterization of these novel compounds is equally critical and complex. A combination of advanced analytical techniques is required to unambiguously confirm their molecular structures. These techniques typically include:
Spectroscopy: 1H and 13C Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) spectroscopy. mdpi.commdpi.com
Mass Spectrometry (MS): To confirm the molecular weight and fragmentation patterns. mdpi.commdpi.com
Single-Crystal X-ray Diffraction: Provides definitive proof of the three-dimensional structure and stereochemistry of crystalline compounds. nih.gov
The synthesis of a small library of aryl-substituted pyridazines highlighted the importance of thorough characterization, using melting point and IR spectroscopy to confirm the purity and identity of the products. liberty.edu As researchers design increasingly complex derivatives based on the this compound core, overcoming these synthetic hurdles and employing rigorous characterization methods will be essential for advancing the field.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
